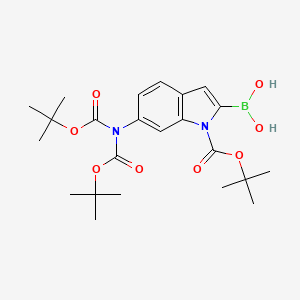
(6-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a complex organic compound that features a boronic acid functional group attached to an indole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the boronic acid group. The tert-butoxycarbonyl (Boc) protecting groups are used to protect the amino functionalities during the synthesis. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the boronic acid group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
(6-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the indole ring or the boronic acid group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various biaryl compounds.
科学研究应用
Chemistry
In chemistry, (6-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and organic materials.
Biology
In biological research, this compound can be used to develop boron-containing drugs. Boron has unique properties that can enhance the biological activity of certain compounds, making them more effective as therapeutic agents.
Medicine
In medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors. They can inhibit proteases and other enzymes, making them useful in the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and electronic devices. Its unique chemical properties make it suitable for various applications, including sensors and catalysts.
作用机制
The mechanism of action of (6-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain such functional groups. This interaction can disrupt the enzyme’s activity, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
Indole-3-boronic acid: Another indole-based boronic acid with similar reactivity.
(4-(tert-Butoxycarbonyl)phenyl)boronic acid: A boronic acid with a different aromatic core but similar protecting groups.
Uniqueness
What sets (6-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid apart is its combination of an indole core with multiple Boc-protected amino groups and a boronic acid functional group. This unique structure provides distinct reactivity and potential for diverse applications in various fields.
属性
分子式 |
C23H33BN2O8 |
|---|---|
分子量 |
476.3 g/mol |
IUPAC 名称 |
[6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C23H33BN2O8/c1-21(2,3)32-18(27)25(19(28)33-22(4,5)6)15-11-10-14-12-17(24(30)31)26(16(14)13-15)20(29)34-23(7,8)9/h10-13,30-31H,1-9H3 |
InChI 键 |
CQWVQDQUFCPYQN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


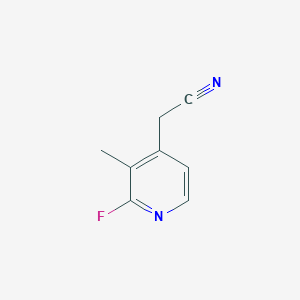


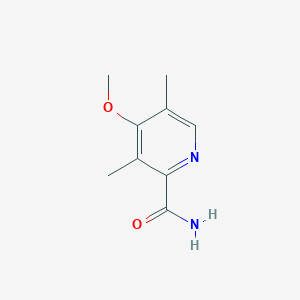
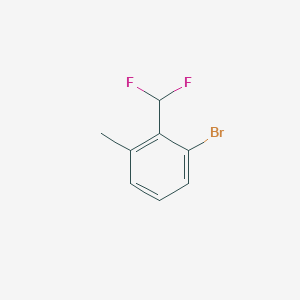
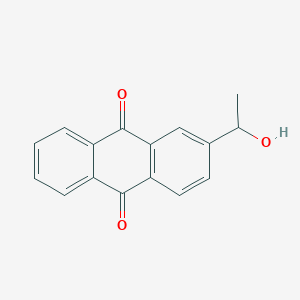

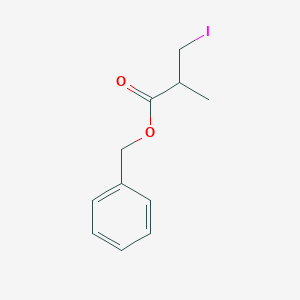

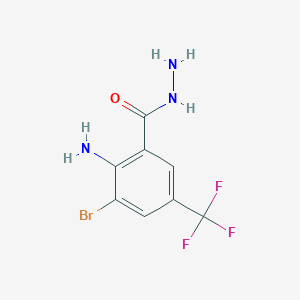



![Pyrazolo[1,5-c]pyrimidine](/img/structure/B12974108.png)
